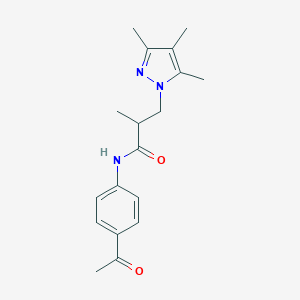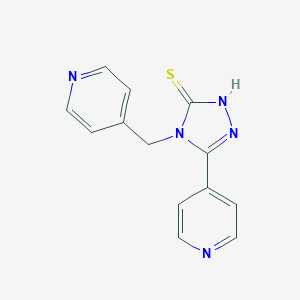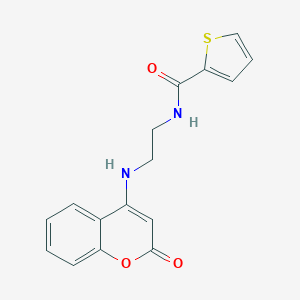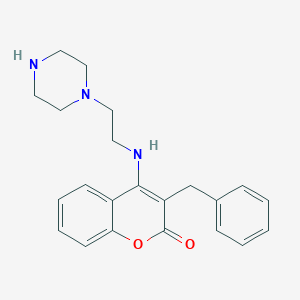
N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide” is a chemical compound with the molecular formula C17H21N3O2 . It has a molecular weight of 299.36754 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H21N3O2 . It contains an acetylphenyl group (C8H7O), a methyl group (CH3), and a trimethylpyrazolyl group (C6H9N3).Applications De Recherche Scientifique
Pharmacological Potential
Derivatives of the pyrazole structure have been studied for various pharmacological activities. For example, studies on 3,5-diphenyl-1H-pyrazole derivatives have shown a wide range of activities including platelet antiaggregating, hypotensive, antiarrhythmic, sedative, and antiinflammatory activities in animal models. These compounds were synthesized from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole and demonstrated in vitro activity superior or comparable to that of acetylsalicylic acid, alongside moderate hypotensive and antiarrhythmic activities in rats and mice (Bruno et al., 1991).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesis involved copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts. The resultant compounds demonstrated notable antibacterial and antifungal activities, suggesting the potential of 4-acetylphenyl derivatives in antimicrobial research (Baranovskyi et al., 2018).
Anti-Inflammatory and Analgesic Activities
Research into the synthesis and biological evaluation of novel benzenesulfonamide derivatives, which share structural similarities with "N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide," has highlighted their potential as anti-inflammatory and analgesic agents. These studies provide a foundation for further exploration of similar compounds in the development of new pharmacological agents with minimized side effects (Fahim & Shalaby, 2019).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(10-21-14(4)12(2)13(3)20-21)18(23)19-17-8-6-16(7-9-17)15(5)22/h6-9,11H,10H2,1-5H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOMSZYQHDDYPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508651.png)

![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B508661.png)
![2,5-dichloro-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B508663.png)
![N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B508665.png)
![2-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B508670.png)

![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)
![3-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B508677.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-2H-chromen-2-one](/img/structure/B508678.png)
![4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B508679.png)
![4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B508680.png)

